Molecular-Weight and Formula Differentiation Relative to Vacquinol-1
The target compound (C21H22ClN3O, MW 367.87) is 15.01 g/mol heavier than the des‑amino analog Vacquinol‑1 (C21H21ClN2O, MW 352.86) due to the replacement of a direct C–C bond with a C–N–C amino bridge . This single‑atom change increases the hydrogen‑bond donor count by one and is expected to raise topological polar surface area, thereby affecting passive membrane permeability and solubility.
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C21H22ClN3O; 367.87 g/mol |
| Comparator Or Baseline | Vacquinol-1 (C21H21ClN2O; 352.86 g/mol) |
| Quantified Difference | +15.01 g/mol; +1 nitrogen atom; +1 hydrogen atom |
| Conditions | Calculated from molecular formula; no experimental measurement required |
Why This Matters
The difference in hydrogen‑bond donor capacity and molecular weight directly influences solubility, permeability, and target‑binding profiles, making the amino‑linked scaffold a distinct chemical entity for structure‑activity relationship or patent‑circumvention studies.
